molecular formula C8H5ClFN B1607696 4-Chloro-2-fluorobenzylisocyanide CAS No. 730964-49-5

4-Chloro-2-fluorobenzylisocyanide

Cat. No.: B1607696
CAS No.: 730964-49-5
M. Wt: 169.58 g/mol
InChI Key: GNDCANIJQCPNAU-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorobenzylisocyanide is a specialized benzyl isocyanide derivative intended for research and development purposes. This compound serves as a valuable bifunctional building block in organic synthesis, participating in multicomponent reactions and serving as a precursor to various nitrogen and sulfur-containing heterocycles. Isocyanides, including benzyl isocyanides, are known to be versatile reactants for the synthesis of carbamothioates, which are a class of compounds with reported biological activities such as antimicrobial and antifungal properties . The unique reactivity of the isocyanide functional group makes this compound a critical reagent for the facile and unexpected synthesis of complex molecular architectures, including thiazole derivatives and other pharmacologically relevant scaffolds . The presence of both chloro and fluoro substituents on the benzyl ring can influence the compound's electronic properties and metabolic stability, making it a particularly interesting intermediate in medicinal chemistry and drug discovery research for structure-activity relationship (SAR) studies. Handling and Storage: Store under an inert atmosphere at 2-8°C. This product is for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-fluoro-1-(isocyanomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDCANIJQCPNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373967
Record name 4-Chloro-2-fluorobenzylisocyanide
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Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730964-49-5
Record name 4-Chloro-2-fluoro-1-(isocyanomethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730964-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluorobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing Isocyanides As Versatile Synthetic Intermediates

Isocyanides, also known as isonitriles, are a fascinating class of organic compounds characterized by the functional group -N≡C. vedantu.com First discovered in 1867, they are isomers of nitriles (-C≡N), with the key difference being the point of attachment to the organic residue; isocyanides connect via the nitrogen atom, whereas nitriles connect through carbon. vedantu.comembibe.com This unique bonding arrangement, described by resonance structures reflecting both a triple and a double bond between the nitrogen and carbon, imparts a distinctive reactivity profile. wikipedia.orgacs.org The isocyanide carbon can act as both a nucleophile and an electrophile, making these compounds exceptionally versatile building blocks in organic synthesis. acs.orgscienceinfo.com

Their utility is most prominently showcased in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. wikipedia.orgrsc.orgbeilstein-journals.org These reactions allow for the efficient, one-pot construction of complex molecules from three or more starting materials, a strategy highly valued in combinatorial chemistry and drug discovery for generating diverse molecular libraries. beilstein-journals.orgwikipedia.orgnih.gov The functional group tolerance of isocyanides in these reactions is a significant advantage, permitting the synthesis of intricate structures like peptidomimetics and various N-heterocycles. embibe.comscienceinfo.combeilstein-journals.org

The synthesis of isocyanides themselves has evolved, with the dehydration of N-substituted formamides being the most prevalent laboratory method. rsc.orgnih.govpsu.edu Reagents like phosphoryl chloride (POCl₃), p-toluenesulfonyl chloride (p-TsCl), and the Burgess reagent are commonly employed for this transformation. rsc.orgnih.govrsc.org Despite their synthetic power, the number of commercially available isocyanides remains limited, often necessitating their preparation in the lab. rsc.org

Significance of Halogenated Aromatic Scaffolds in Molecular Design

Halogenated aromatic compounds are fundamental building blocks in modern molecular design, particularly within the pharmaceutical and materials science sectors. numberanalytics.comiloencyclopaedia.org The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto an aromatic ring can profoundly influence a molecule's physicochemical properties. nih.gov

In medicinal chemistry, halogenation is a widely used strategy to enhance the therapeutic potential of drug candidates. nih.gov Halogens can modulate factors such as:

Lipophilicity : Affecting how easily a drug can pass through cell membranes. nih.gov

Metabolic Stability : Replacing a hydrogen atom prone to metabolic breakdown with a halogen can increase a drug's half-life. For instance, fluorine is often substituted for aromatic hydrogens to block metabolism. nih.gov

Binding Affinity : Halogen atoms can participate in "halogen bonding," a type of non-covalent interaction where the halogen acts as a Lewis acid (electron acceptor), forming favorable contacts with electron-rich atoms like oxygen or nitrogen in a biological target, such as a protein's active site. nih.govacs.org This can lead to increased potency and selectivity.

The specific halogen used is critical, as their properties vary significantly. Fluorine, being highly electronegative, often has different effects compared to the larger and more polarizable chlorine, bromine, and iodine atoms. numberanalytics.comacs.org The presence of multiple, different halogens on a single aromatic scaffold, as in the case of 4-Chloro-2-fluorobenzylisocyanide, offers a nuanced method for fine-tuning molecular properties. This di-substituted pattern creates a unique electronic and steric environment, influencing the molecule's reactivity and intermolecular interactions.

Scope and Research Trajectories for 4 Chloro 2 Fluorobenzylisocyanide

Strategies for Benzyl (B1604629) Isocyanide Formation

The conversion of a benzyl derivative into a benzyl isocyanide is a critical transformation in the synthesis of the target molecule. Several classical and modern methods are available for this purpose, each with its own set of advantages and limitations regarding reaction conditions, substrate scope, and yield.

Dehydration of Formamides

A cornerstone in isocyanide synthesis is the dehydration of N-substituted formamides. This widely utilized method involves the elimination of a water molecule from an N-benzylformamide precursor, a reaction typically facilitated by a dehydrating agent in the presence of a base. Common dehydrating agents include phosphorus oxychloride, phosgene, and tosyl chloride in pyridine. The reaction proceeds by activation of the formamide oxygen, followed by base-mediated elimination to furnish the isocyanide. The accessibility of a wide variety of N-substituted formamides makes this a versatile approach.

For the specific synthesis of this compound, this would entail the initial preparation of N-(4-chloro-2-fluorobenzyl)formamide. This precursor is typically synthesized by reacting 4-chloro-2-fluorobenzylamine with a formylating agent.

Carbene-Mediated Routes

The Hofmann isocyanide synthesis, also known as the carbylamine reaction, represents a classical carbene-mediated route. This reaction involves treating a primary amine—in this case, 4-chloro-2-fluorobenzylamine—with chloroform (B151607) and a strong base, such as sodium ethoxide. The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate, which then reacts with the primary amine to yield the isocyanide.

More contemporary carbene-mediated approaches may involve the use of N-heterocyclic carbenes (NHCs) as catalysts. For instance, NHC-copper-catalyzed reactions have been shown to facilitate the formation of related compounds, highlighting the potential for modern catalytic methods in isocyanide synthesis.

Reductive Processes from Nitriles or Related Derivatives

While less common for direct isocyanide synthesis, reductive pathways from nitrile precursors can be considered. However, the direct reduction of a nitrile typically yields a primary amine. To arrive at an isocyanide, a more complex, multi-step sequence would be necessary, often involving protection and subsequent functional group manipulation.

A more direct, albeit specialized, approach involves the reaction of benzyl halides with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of silver salts. organic-chemistry.orgresearchgate.net This method proceeds via an intermediate that, upon cleavage of the carbon-silicon bond, directly affords the benzyl isocyanide. organic-chemistry.orgresearchgate.net This offers a streamlined alternative to the more traditional formamide dehydration. organic-chemistry.org

Precursor Synthesis of 4-Chloro-2-fluorobenzyl Derivatives

The synthesis of the core 4-chloro-2-fluorobenzyl scaffold is a prerequisite for the subsequent isocyanide formation. This involves the strategic introduction of chloro and fluoro substituents onto a benzene ring, followed by the installation of a one-carbon side chain that can be converted to the desired functional group (e.g., amine, halide).

Halogenation and Functional Group Interconversion on Aromatic Rings

The substitution pattern of the target molecule, with chloro and fluoro groups at positions 4 and 2 respectively, dictates the synthetic strategy. The directing effects of substituents on the benzene ring are of paramount importance in electrophilic aromatic substitution reactions. msu.edulibretexts.orgresearchgate.net Halogens are generally ortho-, para-directing deactivators, while nitro groups are strong deactivators and meta-directors. msu.edulibretexts.orgresearchgate.net

A plausible synthetic route could start from a readily available substituted benzene. For instance, starting with 2-fluorotoluene, a chlorination reaction could be employed. The fluorine atom would direct the incoming chlorine to the ortho and para positions. Separation of the desired 4-chloro-2-fluorotoluene (B1583580) isomer would be necessary. Subsequent side-chain functionalization, such as radical bromination of the methyl group to form 4-chloro-2-fluorobenzyl bromide, would provide a key intermediate.

Alternatively, one could start with a compound like 4-chloro-2-fluorobenzoic acid, which is commercially available. sigmaaldrich.combldpharm.com This acid can be reduced to the corresponding 4-chloro-2-fluorobenzyl alcohol. The alcohol can then be converted to a benzyl halide (e.g., using thionyl chloride or phosphorus tribromide) or an amine.

Another approach involves the synthesis of 4-chloro-2-fluoronitrobenzene. This can be achieved through various methods, including the diazotization of 5-chloro-2-nitroaniline (B48662) followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source. google.com The nitro group can then be reduced to an amine, yielding 4-chloro-2-fluoroaniline, which can be further functionalized. Halogen exchange reactions on dichloronitrobenzene can also be employed, though this may lead to mixtures of isomers. google.com

Ring-Forming Reactions for Substituted Benzene Scaffolds

While less common for the synthesis of simple substituted benzenes, ring-forming reactions can be powerful tools in certain contexts. However, for a molecule like this compound, the more conventional approach of functionalizing a pre-existing benzene ring is generally more efficient and practical.

The synthesis of the necessary precursors often relies on a series of well-established reactions. For example, the synthesis of 4-fluorobenzylamine, a related precursor, can be achieved through the reduction of 4-fluorobenzonitrile (B33359) with agents like lithium aluminum hydride. guidechem.com Other methods include the reaction of fluorobenzene (B45895) with polyformaldehyde and hydrogen chloride to form a chloromethylated intermediate, which is then converted to the amine. guidechem.com

The following table summarizes some key reactions and intermediates in the synthesis of 4-chloro-2-fluorobenzyl derivatives:

Starting MaterialReagentsProductReaction Type
2-FluorotolueneCl₂, Fe catalyst4-Chloro-2-fluorotolueneElectrophilic Aromatic Substitution
4-Chloro-2-fluorotolueneNBS, AIBN4-Chloro-2-fluorobenzyl bromideRadical Halogenation
4-Chloro-2-fluorobenzoic acidLiAlH₄ or BH₃4-Chloro-2-fluorobenzyl alcoholReduction
4-Chloro-2-fluorobenzyl alcoholSOCl₂ or PBr₃4-Chloro-2-fluorobenzyl chloride/bromideNucleophilic Substitution
4-Chloro-2-fluorobenzyl halideNH₃4-Chloro-2-fluorobenzylamineNucleophilic Substitution
5-Chloro-2-nitroaniline1. NaNO₂, H⁺2. HBF₄, heat4-Chloro-2-fluoronitrobenzeneDiazotization/Schiemann Reaction
4-Chloro-2-fluoronitrobenzeneFe, HCl or H₂, Pd/C4-Chloro-2-fluoroanilineReduction

Once the 4-chloro-2-fluorobenzyl precursor, typically the amine or a halide, is obtained, the final step is the formation of the isocyanide group as detailed in section 2.1. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, reaction yields, and the ease of purification of intermediates.

Optimization of Reaction Conditions and Catalyst Systems for Precursor Preparation

One key precursor, 4-chloro-2-fluorobenzoic acid, can be synthesized from 2-fluoro-4-chlorotoluene through an oxidation reaction. chemicalbook.com A notable method involves using a catalyst system of cobalt(II) diacetate tetrahydrate [Co(OAc)₂·4H₂O] and sodium bromide (NaBr), with 2,2'-azobis(isobutyronitrile) (AIBN) as the initiator. chemicalbook.com The reaction, conducted in acetic acid under oxygen pressure, demonstrates high efficiency. Optimization of conditions such as temperature and pressure is crucial for driving the reaction to completion. A reported procedure specifies heating to 130°C under a pressure of 1.2 MPa, resulting in a high yield of 89%. chemicalbook.com

Another vital precursor is 4-chloro-2-fluorobenzaldehyde. A high-yield synthesis has been developed starting from 4-chloro-2-fluorobromobenzene. guidechem.com This method utilizes a Grignard reaction, where butylmagnesium chloride in tetrahydrofuran (B95107) (THF) is used to form the Grignard reagent. guidechem.com The subsequent reaction with N,N-dimethylformamide (DMF) at a controlled temperature of 35°C, followed by acidic workup, yields the desired aldehyde. guidechem.com This optimized process can achieve a purity of 99.6% and a yield of 98%. guidechem.com

The following table summarizes the optimized reaction conditions for the preparation of these key precursors.

Table 1: Optimized Reaction Conditions for Precursor Synthesis

Target Precursor Starting Material Catalyst/Reagents Solvent Temperature Time Yield Reference
4-Chloro-2-fluorobenzoic acid 2-fluoro-4-chlorotoluene Co(OAc)₂·4H₂O, NaBr, AIBN, O₂ Acetic Acid 130 °C 1.5 h 89% chemicalbook.com
4-Chloro-2-fluorobenzaldehyde 4-chloro-2-fluorobromobenzene Butylmagnesium chloride, DMF Tetrahydrofuran (THF) 20-35 °C 9 h 98% guidechem.com

Green Chemistry Approaches in this compound Synthesis

The final step in producing this compound is typically the dehydration of its corresponding formamide precursor, N-(4-Chloro-2-fluorobenzyl)formamide. Traditional methods for this transformation often rely on harsh and toxic reagents in chlorinated solvents. However, significant progress has been made in developing greener and more sustainable alternatives, aligning with the principles of green chemistry. patsnap.com

The classical Ugi method for isocyanide synthesis involves the dehydration of a formamide using phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (B128534), often in a solvent like dichloromethane (B109758) (DCM). mdpi.comuniupo.it While effective, this method generates significant inorganic and organic waste and uses hazardous reagents and solvents. mdpi.comuniupo.it

In the pursuit of greener protocols, researchers have explored several improved strategies. One approach involves using POCl₃ but modifying the solvent conditions. A protocol that uses triethylamine as both the base and the solvent eliminates the need for volatile organic solvents like DCM. mdpi.com This method is not only more environmentally friendly but also significantly faster, with reactions completing in under five minutes in many cases. mdpi.com

Another significant green advancement is the replacement of POCl₃ with less hazardous dehydrating agents. p-Toluenesulfonyl chloride (p-TsCl) has emerged as a viable alternative. uniupo.itnih.gov It is less toxic than phosphorus-based reagents and phosgene, and its by-product, p-toluenesulfonic acid, is generally considered more environmentally benign than the phosphate (B84403) by-products of POCl₃. mdpi.comuniupo.it

Furthering the green credentials of this synthesis, protocols have been developed that operate in water, the most environmentally friendly solvent. One such method employs p-TsCl as the dehydrating agent and sodium hydrogen carbonate as a weak, inexpensive base, all within a micellar solution using a surfactant like TPGS-750-M. uniupo.it This approach completely avoids the use of undesirable organic solvents. uniupo.it Mechanochemistry, which involves grinding solid reactants together, represents another solvent-free "green" alternative for isocyanide synthesis, utilizing p-TsCl and a solid base like sodium carbonate. nih.gov These green methods dramatically reduce waste, improve safety, and often shorten reaction times compared to traditional approaches. rsc.org

Table 2: Comparison of Traditional and Green Synthetic Methods for Isocyanide Synthesis

Feature Traditional Method (Ugi) Green Method 1 Green Method 2
Dehydrating Agent Phosphorus oxychloride (POCl₃) p-Toluenesulfonyl chloride (p-TsCl) Phosphorus oxychloride (POCl₃)
Base Triethylamine Sodium hydrogen carbonate Triethylamine
Solvent Dichloromethane (DCM) Water (with surfactant) Triethylamine (as solvent)
Key Advantages Widely applicable Avoids toxic reagents and organic solvents Rapid reaction (<5 min), avoids other organic solvents
Environmental Impact High, generates chlorinated and phosphate waste Low, uses water as solvent Reduced, minimizes volatile organic solvent waste
Reference uniupo.it uniupo.it mdpi.com

Electrophilic and Nucleophilic Character of the Isocyanide Moiety

The isocyanide functional group (-N≡C) in this compound is central to its reactivity, possessing a unique ambiphilic nature. The terminal carbon atom exhibits both nucleophilic and electrophilic characteristics. nih.gov This duality arises from its electronic structure: it has a lone pair of electrons, making it a nucleophile capable of donating electrons to form a new covalent bond. masterorganicchemistry.comwikipedia.org Simultaneously, it is an electron-deficient center and can accept a pair of electrons, rendering it electrophilic. byjus.comyoutube.com

This dual reactivity allows the isocyanide to act as a potent building block in chemical synthesis. As a nucleophile, the isocyanide carbon attacks electrophilic centers, a key step in the initiation of many multicomponent reactions. youtube.com Conversely, its electrophilic nature allows it to be attacked by nucleophiles, particularly after activation by an acid, which protonates the nitrogen and increases the electrophilicity of the carbon. This activation is a critical step in the mechanistic pathways of reactions like the Ugi and Passerini reactions. organic-chemistry.orgmdpi.com The electron-withdrawing effects of the 4-chloro and 2-fluoro substituents on the benzyl group can modulate the electron density of the isocyanide moiety, though specific quantitative studies on this effect for this particular molecule are not extensively documented.

Multicomponent Reaction (MCR) Pathways Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are a cornerstone of modern synthetic chemistry. nih.gov Isocyanides like this compound are exceptionally valuable in this context due to their unique reactivity. wikipedia.org While specific literature detailing the use of this compound in all major MCRs is limited, its expected behavior can be inferred from the well-established mechanisms of these reactions.

Ugi Reaction Frameworks and Variations

The Ugi four-component reaction (U-4CR) is a prominent MCR that synthesizes α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgmdpi.com In this framework, this compound would serve as the isocyanide component. The reaction typically proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. organic-chemistry.org The nucleophilic isocyanide carbon attacks the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final α-acylamino amide product. organic-chemistry.org The versatility of the Ugi reaction allows for a wide variety of substrates, and functional groups such as the chloro and fluoro substituents on the benzyl ring are generally well-tolerated. mdpi.com

Table 1: Generalized Ugi Reaction Framework

Component 1 (Aldehyde)Component 2 (Amine)Component 3 (Carboxylic Acid)Component 4 (Isocyanide)Typical Product
R¹-CHOR²-NH₂R³-COOH4-Cl, 2-F-C₆H₃CH₂NCα-Acylamino Amide

Passerini Reactions and Structural Diversification

The Passerini three-component reaction (P-3CR) is one of the oldest isocyanide-based MCRs, combining an isocyanide, an aldehyde (or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org In this reaction, this compound would again act as the isocyanide partner. The mechanism is believed to involve the formation of a hydrogen-bonded complex between the carbonyl compound and the carboxylic acid, which then undergoes a cycloaddition with the isocyanide. organic-chemistry.orgnih.gov This process leads to an intermediate that rearranges to the stable α-acyloxy amide. The reaction is highly atom-efficient and proceeds rapidly in aprotic solvents at high concentrations. organic-chemistry.org The broad substrate scope of the Passerini reaction suggests that this compound would be a viable component for creating diverse molecular scaffolds. wikipedia.org

Table 2: Generalized Passerini Reaction Framework

Component 1 (Carbonyl)Component 2 (Carboxylic Acid)Component 3 (Isocyanide)Typical Product
R¹R²C=OR³-COOH4-Cl, 2-F-C₆H₃CH₂NCα-Acyloxy Amide

Groebke-Blackburn-Bienaymé (GBB) Reactions and Heterocycle Formation

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction that produces fused imidazo-heterocycles from an amino-heterocycle, an aldehyde, and an isocyanide. beilstein-journals.orgbeilstein-journals.orgworktribe.com This reaction is catalyzed by acids like Sc(OTf)₃ or TsOH. beilstein-journals.org The mechanism involves the formation of an imine, which is activated by the acid catalyst. The isocyanide then participates in a formal [4+1] cycloaddition, followed by aromatization to yield the final heterocyclic product. nih.gov While this compound could theoretically be used, a study noted that the structurally related aryl isocyanide, 4-chloro-2-fluoro-1-isocyanobenzene, exhibited poor performance in a parallel GBB reaction setup, suggesting that electronic factors from the substituted ring can significantly impact reaction efficiency. beilstein-journals.org

Table 3: Generalized Groebke-Blackburn-Bienaymé Reaction Framework

Component 1 (Amino-heterocycle)Component 2 (Aldehyde)Component 3 (Isocyanide)Typical Product
Amidine-containing HeterocycleR-CHO4-Cl, 2-F-C₆H₃CH₂NCImidazo[1,2-a]heterocycle

Other Isocyanide-Based Multicomponent Cycloadditions and Cascades

Beyond the major named reactions, isocyanides are key participants in a wide array of other multicomponent cycloadditions and cascade reactions. These processes leverage the unique reactivity of the isocyanide carbon to construct complex five-membered heterocycles and other intricate molecular architectures. For instance, isocyanides can undergo formal [4+1] cycloadditions with various heterodienes to synthesize functionalized pyrroles, imidazoles, and oxazoles. The specific reaction pathways are diverse, but they all hinge on the ability of the isocyanide to act as a "carbon-1" synthon, inserting its single carbon atom into a growing molecular framework. The participation of this compound in these reactions would be expected, providing a route to novel heterocyclic structures bearing the substituted benzyl moiety.

Palladium-Catalyzed Coupling Reactions with this compound

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The this compound molecule contains two potential sites for such reactions on its aromatic ring: the C-Cl bond and the C-F bond. Generally, aryl chlorides are viable substrates for palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig), although they are less reactive than aryl bromides or iodides and often require specialized ligand systems. nih.gov Aryl fluorides are typically the most challenging to activate. nih.govcapes.gov.br

Therefore, it is theoretically possible to engage the C-Cl bond of this compound in a palladium-catalyzed cross-coupling reaction to introduce new substituents onto the aromatic ring. nih.gov However, the isocyanide group itself can coordinate to palladium centers, potentially acting as a ligand or leading to catalyst inhibition or side reactions. This dual functionality presents a challenge in chemoselectivity. Specific studies detailing successful palladium-catalyzed cross-coupling on the aromatic ring of this compound without interference from the isocyanide group are not prominently featured in the surveyed literature.

Cross-Coupling Methodologies (e.g., Sonogashira, Negishi, Suzuki-Miyaura)

No studies detailing the participation of this compound in Sonogashira, Negishi, or Suzuki-Miyaura cross-coupling reactions have been found. While these reactions are powerful tools for forming carbon-carbon bonds with a wide variety of substrates, including aryl halides and isocyanides, the specific application to this compound has not been reported. chemicalbook.comnih.govlibretexts.orgwikipedia.orgresearchgate.netnih.govorganic-chemistry.orgnih.govresearchgate.netresearchgate.net

C-H Activation and Functionalization

There is no available literature on the C-H activation and subsequent functionalization of this compound.

Cycloaddition Reactions of this compound

No research has been published on the participation of this compound in cycloaddition reactions. While isocyanides can participate in various cycloadditions, the specific behavior of this compound is not documented. mdpi.com

Radical Reactions and Single Electron Transfer Processes

The behavior of this compound in radical reactions or single electron transfer processes has not been investigated in any published studies. General principles of radical reactions are well-established, but specific data for this compound are absent. lumenlearning.comyoutube.comyoutube.comyoutube.com

Due to the absence of specific research on the reactivity of this compound, no data tables or detailed research findings can be provided.

Applications of 4 Chloro 2 Fluorobenzylisocyanide in Complex Molecule Synthesis

Role as a Key Building Block for Heterocyclic Compound Construction

The construction of heterocyclic rings is a central theme in medicinal and materials chemistry. 4-Chloro-2-fluorobenzylisocyanide serves as a versatile precursor for the synthesis of a wide range of heterocyclic systems, owing to the reactivity of the isocyanide moiety in multicomponent reactions and cycloadditions.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Imidazoles, Pyrimidines)

While direct, specific examples of the use of this compound in the synthesis of quinolines, imidazoles, and pyrimidines are not extensively documented in publicly available literature, the general reactivity of isocyanides in reactions such as the Ugi and Passerini reactions provides a strong basis for its potential in this area. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgnih.govnih.govbeilstein-journals.orgsciforum.netresearchgate.net Isocyanide-based multicomponent reactions are powerful tools for the rapid assembly of complex molecules, often leading to the formation of heterocyclic scaffolds. wikipedia.orgbeilstein-journals.org

For instance, the Ugi four-component reaction (U-4CR) combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.gov By carefully selecting the other three components, it is conceivable that the resulting acyclic product could be designed to undergo a subsequent intramolecular cyclization to form various nitrogen-containing heterocycles. The 4-chloro-2-fluorobenzyl group from the isocyanide would then be appended to the heterocyclic core, providing a handle for further functionalization or for modulating the biological activity of the final molecule.

Similarly, the Passerini three-component reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid, yields α-acyloxy amides. wikipedia.orgorganic-chemistry.orgnih.govsciforum.net These products can also be precursors to heterocyclic systems through post-reaction modifications. The presence of the chloro and fluoro substituents on the benzyl (B1604629) group of the isocyanide can influence the electronic properties and reactivity of the intermediates, potentially impacting the efficiency and selectivity of the cyclization step.

Reaction TypeReactantsProduct TypePotential Heterocycle
Ugi-4CRAmine, Carbonyl, Carboxylic Acid, Isocyanideα-Acylamino AmideQuinolines, Imidazoles, Pyrimidines (via post-cyclization)
Passerini-3CRCarbonyl, Carboxylic Acid, Isocyanideα-Acyloxy AmideNitrogen-containing heterocycles (via post-cyclization)

Generation of Oxygen- and Sulfur-Containing Heterocycles

The utility of isocyanides extends to the synthesis of heterocycles containing other heteroatoms like oxygen and sulfur. While specific examples utilizing this compound are scarce in the literature, the general principles of isocyanide chemistry suggest its applicability. For example, reactions involving isocyanides and substrates bearing alcohol or thiol functionalities can lead to the formation of oxazolines, thiazolines, and other related heterocycles. The electrophilic character of the isocyanide carbon makes it susceptible to nucleophilic attack by these heteroatoms, initiating a cyclization cascade. The substituted benzyl group would remain as a substituent on the resulting heterocyclic ring.

Construction of Peptidomimetic Structures

Peptidomimetics, molecules that mimic the structure and function of peptides, are of significant interest in drug discovery. Isocyanide-based multicomponent reactions, particularly the Ugi reaction, are exceptionally well-suited for the synthesis of peptidomimetic structures. beilstein-journals.orgnih.gov The Ugi reaction directly produces peptide-like molecules, and the use of this compound in this context would introduce a substituted aromatic moiety into the peptidomimetic backbone. This substituent can be used to explore interactions with biological targets and to fine-tune the pharmacological properties of the molecule. The ability to vary the other three components of the Ugi reaction allows for the creation of large and diverse libraries of peptidomimetics based on the 4-chloro-2-fluorobenzyl scaffold.

Incorporation into Scaffolds for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a critical component of the drug discovery process, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.govnih.gov The incorporation of the 4-chloro-2-fluorobenzyl group, derived from the corresponding isocyanide, into a series of molecules allows for a systematic investigation of the effects of this specific substitution pattern. The chlorine and fluorine atoms provide distinct electronic and steric properties that can modulate a molecule's interaction with a biological target. By synthesizing a series of analogues where the 4-chloro-2-fluorobenzyl group is present and comparing their activity to compounds without this group or with different substitution patterns, researchers can elucidate key aspects of the SAR.

SubstituentPositionElectronic EffectPotential Impact on SAR
Chlorine4Electron-withdrawing, Halogen bondingCan influence binding affinity and metabolic stability.
Fluorine2Electron-withdrawing, LipophilicityCan alter pKa, membrane permeability, and block metabolic sites.

Contributions to Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds, which can then be screened for biological activity. Isocyanide-based multicomponent reactions are ideally suited for combinatorial synthesis due to their one-pot nature and the ability to systematically vary the multiple starting materials. This compound can serve as a key building block in the generation of combinatorial libraries. By using this isocyanide as a constant component and varying the other reactants in a multicomponent reaction (like the Ugi or Passerini reaction), a library of compounds all containing the 4-chloro-2-fluorobenzyl moiety can be rapidly synthesized. This approach allows for the efficient exploration of the chemical space around this particular scaffold, increasing the probability of discovering novel compounds with desired biological activities.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 Fluorobenzylisocyanide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of 4-Chloro-2-fluorobenzylisocyanide, offering precise insights into the chemical environment of each atom.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Conformation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and methylene (B1212753) protons. The methylene protons (-CH₂-NC) adjacent to the isocyanide group would likely appear as a singlet, or a triplet if coupled to the ¹⁴N nucleus, in the region of 4.6 ppm. The aromatic protons will show a complex splitting pattern due to mutual coupling and coupling with the ¹⁹F nucleus.

The ¹³C NMR spectrum provides crucial information about the carbon framework. The isocyanide carbon is a key diagnostic signal, typically appearing as a triplet around 158 ppm due to coupling with the nitrogen atom. The methylene carbon is expected around 45 ppm, also showing a triplet structure. The aromatic carbons will display a range of chemical shifts influenced by the electronegative chloro and fluoro substituents, with carbon-fluorine couplings being particularly informative.

¹⁹F NMR spectroscopy is essential for confirming the presence and environment of the fluorine atom. A single resonance is expected, with its chemical shift and coupling constants to adjacent protons and carbons providing valuable structural confirmation.

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity & Coupling Constants (Hz)
¹H (-CH₂-)~4.6t, J ≈ 2 Hz
¹H (Aromatic)7.2 - 7.5m
¹³C (-NC)~158t, J ≈ 5 Hz
¹³C (-CH₂-)~45t, J ≈ 7 Hz
¹³C (Aromatic)115 - 140m, with C-F couplings
¹⁹FSpecific to environmentm

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to delineate the spin system of the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and their attached carbons, for instance, linking the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the substitution pattern on the benzene (B151609) ring by showing correlations from the methylene protons to the aromatic quaternary carbon and its neighbors.

NOESY (Nuclear Overhauser Effect Spectroscopy): For this achiral molecule, NOESY would primarily confirm through-space proximities, for example, between the methylene protons and the proton at the 6-position of the aromatic ring. For chiral derivatives, NOESY would be critical in determining the relative stereochemistry.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides key information about the functional groups present in this compound. The most characteristic feature in the IR spectrum is the strong, sharp absorption band of the isocyanide (N≡C) stretching vibration, which is expected in the region of 2150 cm⁻¹. thieme-connect.de The C-Cl stretching vibration will likely appear in the range of 850-550 cm⁻¹, while the C-F stretch will be observed in the 1350-1150 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring will appear in the 1600-1400 cm⁻¹ range.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the isocyanide stretch, which is often a strong Raman scatterer.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N≡C Stretch~2150
Aromatic C-H Stretch>3000
CH₂ Stretch2950-2850
C=C Aromatic Stretch1600-1400
C-F Stretch1350-1150
C-Cl Stretch850-550

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

The fragmentation pattern would likely involve the loss of the isocyanide group (M-27) and the cleavage of the benzyl (B1604629) C-C bond to form the 4-chloro-2-fluorobenzyl cation, which would be a prominent peak in the spectrum. Further fragmentation of the aromatic ring would also be observed. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy. Based on data for 4-chlorobenzyl isocyanide, the molecular ion would be a significant peak. thieme-connect.de

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if applicable to chiral derivatives)

This compound itself is an achiral molecule and therefore would not exhibit a signal in Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectroscopy. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter in a substituent, these chiroptical techniques would be invaluable for the assignment of their absolute configuration. ECD would probe the electronic transitions in the chiral molecule, while VCD would provide stereochemical information based on the differential absorption of left and right circularly polarized infrared light for the vibrational modes.

Computational and Theoretical Investigations of 4 Chloro 2 Fluorobenzylisocyanide

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic makeup of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system. For 4-chloro-2-fluorobenzylisocyanide, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would likely be employed to balance accuracy and computational cost. spectrabase.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org

The energy and spatial distribution of the HOMO and LUMO of this compound would be calculated. The HOMO is expected to be localized primarily on the isocyanide group and the electron-rich regions of the benzene (B151609) ring, while the LUMO would likely be distributed over the aromatic ring and the electron-withdrawing chloro and fluoro substituents. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from FMO analysis.

Understanding the distribution of charge within a molecule is crucial for predicting its interactions with other molecules. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom of this compound.

A Molecular Electrostatic Potential (MEP) map would also be generated. researchgate.netresearchgate.net This map visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, negative potentials would be expected around the fluorine, chlorine, and nitrogen atoms, while the hydrogen atoms and the carbon of the isocyanide group would likely exhibit positive potentials.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule can significantly influence its properties. Conformational analysis involves identifying the stable conformers (rotational isomers) of a molecule and determining their relative energies. For this compound, the primary focus would be on the rotation around the bond connecting the benzyl (B1604629) group to the isocyanide moiety.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) or energy landscape can be constructed. This landscape reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. This analysis helps in understanding the flexibility of the molecule and which conformations are most likely to be present at a given temperature.

Reaction Mechanism Elucidation through Computational Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.

For this compound, one could study its participation in reactions such as cycloadditions or nucleophilic additions. Transition state theory, combined with quantum chemical calculations, would be used to determine the structure and energy of the transition state for a given reaction. This information allows for the calculation of the activation energy, providing a quantitative measure of the reaction rate. This approach can help in predicting the feasibility and outcome of reactions involving the isocyanide group.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, the theoretical vibrational frequencies (IR and Raman) would be calculated using DFT. chemrxiv.org These calculated frequencies, after appropriate scaling, can be compared with experimental spectra to assign the observed vibrational bands to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The calculated chemical shifts, referenced to a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of signals in experimental NMR spectra, providing a detailed picture of the molecule's connectivity and electronic environment.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterHypothetical Predicted Value
IRC≡N stretch2150 cm⁻¹
¹H NMRAromatic Protons7.2 - 7.6 ppm
¹³C NMRIsocyanide Carbon~160 ppm

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from spectroscopic property prediction.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are typically performed in the gas phase, real-world chemistry happens in solution. Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a solvent environment. nih.govmdpi.comresearchgate.net

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water, ethanol), and the classical equations of motion are solved for all atoms over time. This allows for the study of how the solvent affects the conformation of the molecule, the dynamics of its interactions with solvent molecules, and the calculation of properties like the radial distribution function to understand the solvation shell structure. These simulations provide a more realistic picture of the molecule's behavior in a condensed phase.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4-Chloro-2-fluorobenzylisocyanide in laboratory settings?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods, closed systems) and wear PPE, including nitrile gloves, safety goggles, and lab coats. Use respiratory protection if vapor exposure is likely. Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers). In case of skin contact, rinse immediately with water and remove contaminated clothing .

Q. How can researchers optimize the synthesis of this compound from precursor compounds?

  • Methodological Answer : Start with 4-Chloro-2-fluorobenzylamine or 4-Chloro-2-fluorobenzaldehyde as precursors. For amine-to-isocyanide conversion, use formylation (e.g., formic acid) followed by dehydration with POCl₃ or phosgene derivatives. Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR in CDCl₃ to identify aromatic protons (δ 6.5–7.5 ppm) and isocyanide carbon (δ ~150 ppm).
  • IR : Confirm the isocyanide group via C≡N stretching (2100–2150 cm⁻¹).
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Questions

Q. How can density-functional theory (DFT) predict the electronic and thermochemical properties of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311G++(d,p) to calculate ionization potentials, electron affinities, and bond dissociation energies. Incorporate exact exchange terms to improve accuracy for halogenated systems, achieving <3 kcal/mol deviation in thermochemical data .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer : Conduct a systematic review of literature conditions (solvent polarity, catalyst loading, temperature). Validate via controlled experiments with kinetic monitoring (e.g., in situ IR). Compare computed activation barriers (DFT) with empirical Arrhenius plots to identify discrepancies .

Q. How does the steric and electronic profile of this compound influence its reactivity in transition-metal catalysis?

  • Methodological Answer : Perform frontier molecular orbital (FMO) analysis via DFT to assess HOMO/LUMO interactions with metal centers (e.g., Pd or Ru). Experimentally, compare catalytic efficiency in cross-coupling reactions (e.g., Sonogashira) against bulkier isocyanides using kinetic isotope effects (KIE) .

Q. What role does this compound play in medicinal chemistry scaffold design?

  • Methodological Answer : Utilize its isocyanide group for Ugi or Passerini multicomponent reactions to generate heterocyclic libraries. Screen for bioactivity (e.g., enzyme inhibition) and optimize ADMET properties via QSAR models. Reference PubChem data for structural analogs with known pharmacokinetic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.